molecular formula C22H17ClN2O2S2 B12371962 (5Z)-5-[[5-(3-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione

(5Z)-5-[[5-(3-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B12371962
M. Wt: 441.0 g/mol
InChI Key: GYLLGYDVQJYVSV-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-[[5-(3-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidine-2,4-dione core, a thiophene ring, and a 3-chloroanilino group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[[5-(3-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves multiple steps, including the formation of the thiazolidine-2,4-dione core, the introduction of the thiophene ring, and the attachment of the 3-chloroanilino group. Common reagents used in these reactions include thioamides, aldehydes, and anilines. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide, and catalysts like p-toluenesulfonic acid. The reactions are typically carried out at elevated temperatures, ranging from 60°C to 120°C, to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated reactors and precise control of reaction parameters to achieve high purity and consistency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[[5-(3-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 80°C, and in solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[[5-(3-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development. Studies have shown that it exhibits antimicrobial and anticancer properties, making it a promising lead compound for further investigation.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its ability to modulate specific biological pathways makes it a candidate for the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis, polymer science, and materials engineering.

Mechanism of Action

The mechanism of action of (5Z)-5-[[5-(3-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways. Additionally, its antimicrobial activity is linked to its interaction with bacterial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds with a similar thiazolidine-2,4-dione core, such as pioglitazone and rosiglitazone, are used as antidiabetic agents.

    Thiophene Derivatives: Compounds containing a thiophene ring, such as thiophene-2-carboxylic acid, are used in various chemical and pharmaceutical applications.

    Anilino Derivatives: Compounds with an anilino group, such as aniline and its derivatives, are widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals.

Uniqueness

What sets (5Z)-5-[[5-(3-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione apart is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C22H17ClN2O2S2

Molecular Weight

441.0 g/mol

IUPAC Name

(5Z)-5-[[5-(3-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C22H17ClN2O2S2/c1-14-5-7-15(8-6-14)13-25-21(26)19(29-22(25)27)12-18-9-10-20(28-18)24-17-4-2-3-16(23)11-17/h2-12,24H,13H2,1H3/b19-12-

InChI Key

GYLLGYDVQJYVSV-UNOMPAQXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(S3)NC4=CC(=CC=C4)Cl)/SC2=O

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(S3)NC4=CC(=CC=C4)Cl)SC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.